REACTION_CXSMILES
|
[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=O)[C:7]3=[C:8]2[C:3](=[C:4]([N+:16]([O-:18])=[O:17])[CH:5]=[CH:6]3)[CH:2]=1)=[O:12].Cl.[NH2:20][OH:21]>N1C=CC=CC=1>[OH:21][N:20]1[C:14](=[O:13])[C:7]2[CH:6]=[CH:5][C:4]([N+:16]([O-:18])=[O:17])=[C:3]3[C:8]=2[C:9](=[CH:10][CH:1]=[CH:2]3)[C:11]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C(C2=CC=CC=3C2=C(C1=O)C=CC3[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |